molecular formula C21H21N3O5 B11306966 Methyl 3-[({4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)amino]benzoate

Methyl 3-[({4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)amino]benzoate

Cat. No.: B11306966
M. Wt: 395.4 g/mol
InChI Key: OMLUXIKRAKTMJI-UHFFFAOYSA-N
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Description

Methyl 3-(2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamido)benzoate is a complex organic compound known for its potential applications in medicinal chemistry. This compound has garnered attention due to its unique structure and potential biological activities, particularly in targeting cancer metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamido)benzoate involves multiple steps, typically starting with the preparation of the oxadiazole ring. The process includes:

    Formation of the oxadiazole ring: This is achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the phenoxy group: The oxadiazole intermediate is then reacted with a phenol derivative to introduce the phenoxy group.

    Acylation: The phenoxy-substituted oxadiazole is acylated with an acyl chloride to form the acetamido intermediate.

    Esterification: Finally, the acetamido intermediate is esterified with methanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases, as well as catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-(2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamido)benzoate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of malate dehydrogenase (MDH) 1 and 2. This dual inhibition disrupts the tricarboxylic acid (TCA) cycle, leading to reduced mitochondrial respiration and decreased hypoxia-inducible factor 1-alpha (HIF-1α) accumulation . This mechanism is particularly relevant in cancer cells, which rely heavily on altered metabolic pathways for growth and survival

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

methyl 3-[[2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl]amino]benzoate

InChI

InChI=1S/C21H21N3O5/c1-13(2)19-23-20(29-24-19)14-7-9-17(10-8-14)28-12-18(25)22-16-6-4-5-15(11-16)21(26)27-3/h4-11,13H,12H2,1-3H3,(H,22,25)

InChI Key

OMLUXIKRAKTMJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)OC

Origin of Product

United States

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